1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one
Brand Name: Vulcanchem
CAS No.: 57020-37-8
VCID: VC18429390
InChI: InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5-
SMILES:
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one

CAS No.: 57020-37-8

Cat. No.: VC18429390

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one - 57020-37-8

Specification

CAS No. 57020-37-8
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name (Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one
Standard InChI InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5-
Standard InChI Key NTFPXECSILEYKG-ALCCZGGFSA-N
Isomeric SMILES C/C=C\C(=O)C1C(=C)C=CCC1(C)C
Canonical SMILES CC=CC(=O)C1C(=C)C=CCC1(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is defined by the IUPAC name (Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one . The molecule comprises a cyclohexene ring substituted with two methyl groups at the 6-position and a methylidene group at the 2-position. The butenone side chain introduces an α,β-unsaturated ketone system, which confers electrophilic reactivity. Key identifiers include:

PropertyValueSource
CAS Registry Number57020-37-8
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molecular Weight190.28 g/mol
DensityNot reported-
Boiling PointNot reported-

The stereochemistry of the compound is critical; the (Z) configuration at the butenone double bond influences its spatial arrangement and interaction with biological targets .

Spectroscopic and Computational Data

PubChem provides the SMILES notation C/C=C\C(=O)C1C(=C)C=CCC1(C)C, which encodes the compound’s connectivity and stereochemistry . Computational descriptors, such as the InChIKey NTFPXECSILEYKG-ALCCZGGFSA-N, enable precise database searches and comparisons with structurally related molecules like β-damascone (CAS 35044-68-9), a fragrance compound with a similar cyclohexene-ketone backbone .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves coupling cyclohexene derivatives with butenone precursors. For example, a cyclohexenol intermediate may undergo oxidation to introduce the ketone group, followed by alkylation to attach the methylidene moiety. Steric hindrance from the 6,6-dimethyl groups necessitates optimized reaction conditions—such as low temperatures (0–5°C) and anhydrous solvents—to prevent side reactions.

Purification Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction mixtures. The lack of reported melting or boiling points suggests challenges in characterizing its physical state, likely due to its sensitivity to heat and oxidation .

Chemical Reactivity and Stability

Electrophilic Additions

The α,β-unsaturated ketone system undergoes Michael additions with nucleophiles such as amines or thiols. For instance, reaction with methylamine yields a β-amino ketone derivative, though steric hindrance from the cyclohexene substituents may slow reaction kinetics.

Cycloadditions and Rearrangements

The conjugated diene in the cyclohexene ring participates in Diels-Alder reactions. When reacted with maleic anhydride, it forms a bicyclic adduct, demonstrating potential for synthesizing polycyclic compounds.

Comparative Analysis with Related Compounds

β-Damascone (CAS 35044-68-9)

β-Damascone, a structurally analogous compound, shares the cyclohexenone core but differs in substituent arrangement. Key comparisons include:

Property1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-oneβ-Damascone
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}C13H20O\text{C}_{13}\text{H}_{20}\text{O}
Molecular Weight190.28 g/mol192.30 g/mol
ApplicationsPharmaceutical researchFragrance industry

β-Damascone’s use in perfumery highlights the potential for 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one in similar applications, though this remains unexplored .

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